Talaromycin B

Description

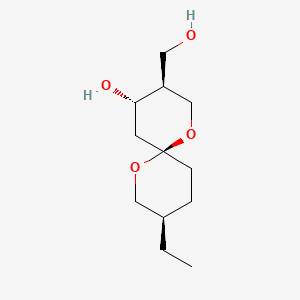

Structure

3D Structure

Properties

CAS No. |

83780-27-2 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(3S,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |

InChI |

InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10+,11+,12-/m1/s1 |

InChI Key |

VDWRKBZMQNPUOB-NOOOWODRSA-N |

SMILES |

CCC1CCC2(CC(C(CO2)CO)O)OC1 |

Isomeric SMILES |

CC[C@@H]1CC[C@@]2(C[C@@H]([C@H](CO2)CO)O)OC1 |

Canonical SMILES |

CCC1CCC2(CC(C(CO2)CO)O)OC1 |

Other CAS No. |

83780-27-2 |

Synonyms |

(-)-talaromycin B talaromycin B |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of Talaromycin B

Methodologies for Initial Isolation from Fungal Cultures

The isolation of Talaromycin B has been primarily achieved through sophisticated laboratory techniques applied to fungal cultures.

Talaromycin A and this compound were first identified and isolated from liquid cultures of the fungus Talaromyces aurantiacus tandfonline.comnih.govresearchgate.nettandfonline.comvirginia.edu. The process involved cultivating Talaromyces aurantiacus in a suitable liquid medium, with Potato Dextrose Broth (PDB) being noted as a medium that yielded a rich metabolite profile for this strain tandfonline.com. Following cultivation, typically for a period of around 20 days under controlled temperature conditions (e.g., 28°C) and often on a larger scale (e.g., 50 L fermentation tanks), the fungal biomass and broth were processed tandfonline.com.

The isolation and purification of this compound from these cultures involved chromatographic techniques. Specifically, the use of silica (B1680970) gel and macroporous resin (HPD-100) has been instrumental in separating and purifying the target compounds from the complex mixture of metabolites produced by the fungus tandfonline.com. The structures of Talaromycin A and B were subsequently elucidated using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and various Nuclear Magnetic Resonance (NMR) techniques (1D and 2D NMR). Further confirmation of their structures was achieved through the comparison of experimental and calculated electronic circular dichroism (ECD) spectra tandfonline.comnih.govresearchgate.nettandfonline.com.

While the primary isolation of this compound is attributed to Talaromyces aurantiacus, the genus Talaromyces is known for producing a diverse array of secondary metabolites. Talaromyces stipitatus is recognized as a species within this genus that has been studied for its metabolic products, including compounds referred to as "talaromyones" researchgate.netnih.govfrontiersin.org. Although these are distinct from "talaromycins," the genus Talaromyces as a whole, including species like T. stipitatus, is a significant source of novel bioactive compounds nih.govfrontiersin.orgnih.gov. Research into the biosynthetic pathways of related compounds from T. stipitatus has also been conducted, utilizing genome sequencing and bioinformatics tools nih.gov.

Mycological Classification and Ecological Context of Producing Strains

The fungi responsible for producing compounds like this compound belong to the genus Talaromyces, which is classified within the family Trichocomaceae, order Eurotiales, class Eurotiomycetes, phylum Ascomycota, and domain Eukaryota nih.govatcc.orgwikipedia.orgnih.govnih.gov.

Talaromyces aurantiacus, the primary source of this compound, was originally isolated from soil samples in Georgia, United States atcc.org. Species within the Talaromyces genus are widely distributed and can be found in a variety of ecological niches, including soil, decaying plant material, and association with plants and animals nih.govwikipedia.orgnih.govnih.gov. They are often found in terrestrial environments, but marine-derived species are also increasingly recognized for their chemodiversity nih.govnih.gov. Talaromyces stipitatus, another notable species in the genus, is also commonly found in soil and is known for its association with the spoilage of food products, particularly pasteurized fruit juices, due to its heat-resistant ascospores pensoft.netstudiesinmycology.org. The ability of these fungi to thrive in diverse environments contributes to their capacity to produce a wide spectrum of secondary metabolites, including complex compounds like this compound.

Screening Strategies for this compound Production in Diverse Fungal Isolates

While specific screening strategies tailored exclusively for this compound in a broad range of fungal isolates are not extensively detailed in the provided search results, general methodologies employed in fungal metabolite discovery offer insight into potential approaches. These typically involve cultivating various fungal isolates under different conditions and employing analytical techniques to detect and identify target compounds.

Common screening strategies in mycology include:

Medium Optimization: Testing different culture media (e.g., PDB, Czapek-Dox medium) and fermentation conditions (temperature, aeration, duration) to maximize the production of secondary metabolites tandfonline.comnih.govmdpi.com.

Cultivation Techniques: Utilizing both liquid (submerged) fermentation and solid-state fermentation methods, as different metabolites may be favored by specific cultivation approaches researchgate.netcmjpublishers.com.

Analytical Screening: Employing high-performance liquid chromatography (HPLC), mass spectrometry (MS), and NMR spectroscopy to analyze crude extracts from fungal cultures, allowing for the detection and identification of novel compounds or known compounds like this compound tandfonline.comnih.govtandfonline.com.

Targeted Assays: Developing specific bioassays if a particular activity of this compound were known or suspected, to screen for isolates that produce the compound efficiently.

The discovery of this compound from Talaromyces aurantiacus highlights the importance of exploring the metabolic potential of fungal species through systematic cultivation and advanced analytical methods.

Advanced Structural Characterization and Stereochemical Determination Methodologies for Talaromycin B

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are the cornerstone of natural product structure elucidation, providing detailed information about molecular composition, functional groups, and atomic connectivity.

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For Talaromycin B, IR spectroscopy would typically reveal characteristic absorption bands corresponding to its constituent functional groups. While specific IR data for this compound were not detailed in the provided search results, related compounds isolated from Talaromyces species, such as Talarombrevisone A, exhibited characteristic IR absorption bands at approximately 3358 cm⁻¹ (indicating hydroxyl groups, -OH), 1737 cm⁻¹ (suggesting a carbonyl group, C=O), and 1659 cm⁻¹ (also indicative of a carbonyl group) doi.org. These types of absorptions are critical for confirming the presence of alcohol and carbonyl functionalities, which are expected in the spiroketal structure of this compound.

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of a compound, which collectively contribute to structural elucidation. By analyzing the mass-to-charge ratio (m/z) of ions, MS provides direct evidence of the molecule's mass and can offer insights into its elemental composition and structural fragments. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar and thermally labile compounds like natural products. The fragmentation patterns observed in MS experiments can be correlated with proposed structural fragments, aiding in the confirmation of connectivity and the presence of specific structural motifs.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR techniques are vital for a complete structural assignment.

1D NMR: ¹H NMR provides information about the number, type, and chemical environment of protons, including their chemical shifts, integration values, and coupling patterns. ¹³C NMR reveals the number and types of carbon atoms, including their hybridization (e.g., sp³, sp², sp).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity. COSY spectra reveal proton-proton couplings (¹H-¹H), allowing for the identification of adjacent protons. HSQC correlates directly bonded protons and carbons (¹H-¹³C), assigning specific proton signals to their corresponding carbon signals. HMBC provides correlations between carbons and protons separated by two or three bonds (¹H-¹³C long-range couplings), which is essential for piecing together the molecular framework and confirming the positions of functional groups and substituents. The application of homonuclear spin correlation maps has been specifically highlighted for the structure assignment of Talaromycins acs.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of a compound. For this compound, HRESIMS has yielded an exact mass of 230.15180918 Da nih.gov. This precise mass measurement is critical for calculating possible molecular formulas and confirming the proposed structure by matching the calculated mass of the proposed formula to the experimentally determined high-resolution mass.

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods are employed to determine the absolute configuration of chiral molecules, which is essential for understanding their biological activity and interactions.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. When a molecule possesses chromophores (light-absorbing groups), ECD can provide valuable information about its stereochemistry. The experimental ECD spectrum is often compared with theoretically calculated ECD spectra, typically generated using Time-Dependent Density Functional Theory (TD-DFT) combined with conformational analysis. This comparative approach allows for the assignment of the absolute configuration by matching the experimental spectral features (Cotton effects) with those predicted for specific stereoisomers mdpi.comencyclopedia.pubresearchgate.net. Studies on Talaromycin A and B have utilized ECD spectroscopy, comparing experimental and calculated spectra to elucidate their stereochemistry researchgate.nettandfonline.comresearchgate.net. The determination of the absolute configuration of related compounds, such as Talaromycones A and B, has also been achieved through ECD analysis, often in conjunction with single-crystal X-ray diffraction beilstein-journals.org. The IUPAC name for this compound, (3S,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol, indicates that its absolute configuration has been successfully determined, a feat often accomplished through methods like ECD nih.gov.

Compound List:

this compound

Molybdenum-Induced Circular Dichroism (Mo2-induced CD) Analyses

Molybdenum-Induced Circular Dichroism (Mo2-induced CD), also known as dimolybdenum induced CD (ICD), is a potent spectroscopic method employed in natural product chemistry for the determination of absolute configurations, particularly for molecules possessing vicinal diol functionalities or other suitable chelating groups. The technique involves the formation of a complex between the analyte and a dimolybdenum tetracarboxylate species, such as [Mo2(O2)4(NMe2)2]. This complexation induces a characteristic circular dichroism (CD) spectrum, wherein the sign and intensity of the Cotton effects are directly correlated with the stereochemical arrangement of the functional groups involved in the coordination.

Modified Mosher's Method for Stereochemical Assignment

The modified Mosher's method represents a highly reliable chemical derivatization and spectroscopic analysis approach for determining the absolute configurations of chiral alcohols. This technique involves the esterification of hydroxyl groups within the target molecule using enantiomerically pure derivatives of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. The resulting diastereomeric esters, when analyzed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, often exhibit distinct chemical shift differences (Δδ) for protons situated near the chiral center. These differences arise from the anisotropic effect of the phenyl ring in the MTPA moiety.

The application of the modified Mosher's method to this compound has been instrumental in delineating its complete stereostructure. By preparing the MTPA esters of this compound's hydroxyl groups, researchers were able to obtain ¹H NMR spectra that revealed characteristic Δδ values. Analysis of these Δδ values and their spatial distribution allowed for the unambiguous assignment of absolute configurations at multiple chiral centers within the this compound molecule, providing critical confirmation of its complex stereochemistry. researchgate.netresearchgate.net This method has been a cornerstone in confirming the full stereochemical details of this compound. researchgate.netacs.org

Crystallographic Approaches in this compound Structural Confirmation

Crystallographic approaches, most notably single-crystal X-ray diffraction, offer a definitive and direct route to establishing the three-dimensional structure of organic molecules, including their absolute configurations. This technique requires the crystallization of the compound, followed by the diffraction of X-rays through the crystal lattice. The resulting diffraction pattern is then used to compute an electron density map, which reveals the precise spatial arrangement of atoms within the molecule. The absolute configuration can be reliably determined through the analysis of anomalous scattering effects, often quantified by parameters such as the Flack parameter, provided that suitable crystals and data collection protocols are employed. nih.govmpg.deox.ac.uk

For this compound, crystallographic methods have been employed to provide unequivocal confirmation of its molecular framework and absolute stereochemistry. While specific details of this compound's crystal structure may be found in specialized literature, the application of X-ray crystallography is a standard and indispensable tool in natural product chemistry for validating structures elucidated by spectroscopic means. researchgate.net The technique has been utilized in the context of related compounds, such as Talaromycin A, to confirm absolute configurations, thereby reinforcing its utility for this compound. researchgate.netutoronto.ca This direct structural determination method provides a high degree of confidence in the stereochemical assignments made through other analytical techniques.

Biosynthesis of Talaromycin B

Proposed Biosynthetic Pathways for Talaromycin B (Theoretical Frameworks)

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, a common route for the formation of complex natural products in fungi. The carbon skeleton of this compound is likely assembled by a Type I iterative polyketide synthase (PKS). This large, multifunctional enzyme catalyzes the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

The proposed pathway commences with the loading of a starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by a series of condensation reactions with extender units, elongating the polyketide chain. The degree of reduction of the β-keto groups at each condensation step is controlled by the selective action of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS. For this compound, a highly reduced polyketide backbone is expected.

Following the assembly of the linear polyketide chain, a series of post-PKS modifications, including hydroxylations and the characteristic spiroketal formation, are proposed to occur. The spiroketal moiety is likely formed through the cyclization of a dihydroxy-keto intermediate, a reaction that can be either spontaneous or enzymatically catalyzed.

Identification of Key Biosynthetic Intermediates

Direct experimental evidence identifying the biosynthetic intermediates of this compound is currently lacking in the scientific literature. However, based on the proposed pathway, several key intermediates can be postulated. The initial product of the PKS would be a linear polyketide chain. Subsequent modifications by tailoring enzymes would lead to a hydroxylated, open-chain precursor. A crucial intermediate would be a dihydroxy-ketone, poised for the intramolecular cyclization to form the spiroketal ring system.

| Proposed Intermediate | Description |

| Linear Polyketide Chain | The initial product of the Type I PKS, formed by the sequential condensation of acetyl-CoA and malonyl-CoA. |

| Hydroxylated Polyketide | The linear chain after undergoing one or more hydroxylation reactions catalyzed by tailoring enzymes like cytochrome P450 monooxygenases. |

| Dihydroxy-keto Precursor | An open-chain intermediate with hydroxyl groups at positions that will form the hemiacetal linkages of the spiroketal. |

Investigation of Enzymatic Steps and Enzyme Families Involved in this compound Biosynthesis

The biosynthesis of this compound is predicted to involve a suite of enzymes, primarily a Type I PKS and various tailoring enzymes.

Polyketide Synthase (PKS) : A Type I iterative PKS is responsible for synthesizing the polyketide backbone. This enzyme contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoyl reductase (ER), and an acyl carrier protein (ACP). The specific combination and activity of these domains determine the length and reduction pattern of the polyketide chain.

Cytochrome P450 Monooxygenases : These enzymes are likely responsible for the hydroxylation of the polyketide chain, introducing the necessary hydroxyl groups for spiroketal formation.

Spiroketal Cyclase : While spontaneous cyclization is possible, recent studies on other spiroketal-containing polyketides, such as ossamycin and oligomycin, have identified dedicated spiroketal cyclases. nih.gov It is plausible that a similar enzyme is involved in the biosynthesis of this compound, ensuring the correct stereochemistry of the spiroketal center. These enzymes often belong to novel enzyme families. nih.gov

| Enzyme Family | Proposed Function in this compound Biosynthesis |

| Type I Polyketide Synthase | Assembly of the linear polyketide backbone. |

| Cytochrome P450 Monooxygenases | Regio- and stereospecific hydroxylation of the polyketide chain. |

| Spiroketal Cyclase | Catalysis of the intramolecular cyclization to form the spiroketal moiety. |

Genetic Basis of this compound Production: Gene Cluster Identification

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on the chromosome. This biosynthetic gene cluster (BGC) for this compound would be expected to contain the gene for the Type I PKS, as well as genes for the necessary tailoring enzymes (e.g., cytochrome P450s, cyclases) and potentially transporter proteins and regulatory elements.

While a specific BGC for this compound has not yet been identified, genomic studies of various Talaromyces species have revealed a wealth of PKS gene clusters. For instance, the genome of Talaromyces sp. DC2 is known to possess numerous BGCs, including 12 Type I PKSs. It is highly probable that one of these currently uncharacterized PKS clusters is responsible for the production of this compound. Future research involving gene knockout or heterologous expression studies will be necessary to link a specific BGC to this compound biosynthesis.

Comparative Biosynthetic Studies within the Talaromyces Genus (Polyketide Pathways)

The genus Talaromyces is a prolific producer of a wide array of polyketide-derived natural products. Comparative genomic analyses of different Talaromyces species have highlighted the diversity of their polyketide synthase gene repertoires. This diversity is a major contributor to the vast chemical diversity of secondary metabolites observed in this genus.

The polyketide pathways within Talaromyces can be broadly categorized based on the type of PKS and the resulting chemical scaffolds. These include pathways leading to the formation of pigments, mycotoxins, and other bioactive compounds. For example, some Talaromyces species are known to produce anthraquinones and other aromatic polyketides.

The proposed biosynthetic pathway for this compound, involving a highly reducing Type I PKS and subsequent spiroketal formation, represents one of the many polyketide pathways present in this genus. Understanding the evolution and diversification of these pathways can provide insights into the generation of chemical novelty in fungi. Comparative studies of the PKSs and tailoring enzymes from different pathways can also reveal the molecular basis for the structural differences among the various polyketides produced by Talaromyces species.

Chemical Synthesis of Talaromycin B and Analogs

Enantioselective Total Synthesis Approaches

The asymmetric synthesis of Talaromycin B is critical for accessing specific enantiomers, which is essential for understanding its biological activity. Various strategies have been developed to control the stereochemistry during the synthesis, leading to the formation of optically pure this compound.

Hetero-Diels-Alder Reaction Strategies

A notable enantioselective total synthesis of (-)-Talaromycin B has been achieved utilizing a hetero-Diels-Alder reaction as the key stereochemistry-defining step. This approach, reported by Tietze and Schneider, involves the cycloaddition of an exocyclic vinyl ether with methyl O-benzoyldiformylacetate. This key transformation predominantly yields the desired adduct along with three other possible diastereomers. The enantiomerically pure vinyl ether is prepared over several steps, starting from the alkylation of an N-butyryloxazolidinone. Following the cycloaddition, the resulting adduct is converted to (-)-Talaromycin B through reduction and stereoselective hydrogenation. For purification, the final product can be transformed into a cyclic silyl (B83357) ether. This synthetic route ultimately yields (-)-Talaromycin B in a multi-step sequence.

| Key Reaction | Reactants | Outcome |

| Hetero-Diels-Alder | Exocyclic vinyl ether, Methyl O-benzoyldiformylacetate | Predominantly the desired diastereomeric adduct for this compound synthesis |

| Final Steps | Reagents | Product |

| Reduction & Hydrogenation | DIBAL-H, Platinum catalyst | (-)-Talaromycin B |

Asymmetric Induction Utilizing Chiral Auxiliaries (e.g., Sulfinyl Chirality)

Chiral auxiliaries offer a powerful method for inducing asymmetry in synthetic routes. In the context of this compound, a total synthesis of (+)-Talaromycin A and (-)-Talaromycin B has been accomplished through a strategy that employs asymmetric induction by sulfinyl chirality. acs.org The sulfinyl group, known for being a reliable chiral auxiliary, is temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. nih.gov This approach allows for the creation of chiral centers with a high degree of stereocontrol. Once the desired stereochemistry is established, the chiral auxiliary can be removed to yield the enantiomerically enriched target molecule. This methodology demonstrates the utility of sulfinyl-based auxiliaries in the asymmetric synthesis of complex natural products like this compound. acs.orgnih.gov

Stereoselective Control of Remote Chiral Centers

A significant challenge in the synthesis of this compound is the control of stereochemistry at chiral centers that are distant from one another within the molecular framework. A synthesis of (+/-)-Talaromycin B has been described that addresses this challenge by utilizing diastereotopic hydroxymethyl groups in a spiroketalization reaction. lookchem.com This strategy allows for the control of remote stereochemical relationships. The acyclic precursor for this spiroketalization is constructed in a "lynchpin" process. This approach highlights a sophisticated method for establishing the relative stereochemistry of the entire molecule during the formation of the spiroketal core.

Racemic Total Synthesis Methodologies

Racemic syntheses provide access to both enantiomers of this compound as a mixture, which can be valuable for initial biological screening or for subsequent resolution. These approaches often focus on the efficient construction of the spiroketal core without the upfront inclusion of chiral elements.

Spiroketalization Strategies (e.g., NOC Approach)

The formation of the characteristic spiroketal is a central feature of this compound synthesis. Various strategies have been developed to construct this moiety, including approaches that rely on the cyclization of an acyclic precursor. One such approach involves the use of diastereotopic hydroxymethyl groups to control the stereochemical outcome of the spiroketalization, as seen in a racemic total synthesis. lookchem.com This demonstrates a foundational strategy for assembling the core structure of this compound.

Nucleophilic Cleavage Reactions in Spiroketal Formation

A key strategy in the racemic synthesis of this compound involves the nucleophilic cleavage of an oxirane ring. In a synthesis reported by Kocienski and Yeates, the pivotal step is the reaction of an organocuprate, derived from 6-lithio-3-ethyl-3,4-dihydro-2H-pyran, with an oxirane. rsc.org This nucleophilic attack opens the epoxide ring and sets the stage for the subsequent spiroketalization to form the racemic this compound structure. rsc.org A similar approach has been utilized for the synthesis of desethylthis compound. This method provides an effective and direct route to the spiroketal core of the Talaromycin family of compounds.

| Reactant 1 | Reactant 2 | Key Process | Product |

| Organocuprate from 6-lithio-3-ethyl-3,4-dihydro-2H-pyran | Oxirane | Nucleophilic Cleavage | Racemic this compound |

Formal Syntheses and Advanced Synthetic Intermediates

While a formal synthesis of this compound, defined as the synthesis of a previously established intermediate, has not been explicitly described in the surveyed literature, several total syntheses have been accomplished, detailing the creation of advanced synthetic intermediates. These routes provide insight into the strategies for constructing the characteristic 1,7-dioxaspiro[5.5]undecane core of this compound.

A notable approach to the racemic synthesis of this compound involves a diastereoselective spiroketalization reaction. This strategy focuses on controlling the stereochemistry of the final spirocyclic system. An acyclic precursor is constructed and then cyclized to form the core structure.

Another key strategy in the synthesis of racemic this compound utilizes the nucleophilic cleavage of an oxirane. In this approach, an organocuprate derived from 6-lithio-3-ethyl-3,4-dihydro-2H-pyran is used to open an oxirane ring, a key step in assembling the carbon skeleton of the molecule. nih.govrsc.orgrsc.org This method was also applied to the synthesis of desethylthis compound. rsc.org

The enantioselective total synthesis of (-)-Talaromycin B has also been achieved, providing access to the naturally occurring enantiomer. acs.org A key transformation in one such synthesis is an intramolecular hetero-Diels-Alder reaction, which establishes the spiroketal core with high stereocontrol. acs.org

The following table summarizes some of the key intermediates and reactions involved in the synthesis of this compound and its core structure.

| Intermediate/Reaction | Description | Synthetic Approach | Reference(s) |

| Acyclic Precursor | A linear molecule containing the necessary functional groups for spiroketalization. | Racemic Total Synthesis | lookchem.com |

| Organocuprate addition to oxirane | Nucleophilic ring-opening of an epoxide to form a key carbon-carbon bond. | Racemic Total Synthesis | nih.govrsc.orgrsc.org |

| Intramolecular Hetero-Diels-Alder Reaction | A cycloaddition reaction to form the dihydropyran ring and set the stereochemistry of the spirocenter. | Enantioselective Total Synthesis | acs.org |

| Spiroketalization | The acid-catalyzed cyclization of a dihydroxy ketone to form the spiroketal core. | General |

Development of this compound Analogs and Hybrid Natural Products

The structural framework of this compound has served as a foundation for the development of novel analogs and hybrid molecules, aiming to explore and potentially enhance its biological activity. A significant area of this research has been the creation of hybrid compounds that combine the this compound scaffold with other biologically relevant molecules.

Design and Synthesis of this compound-Estrone Hybrids

A notable example of hybrid natural product synthesis is the creation of this compound-estrone hybrids. The design rationale for these molecules is to couple the cytotoxic moiety of a mycotoxin like this compound with a steroid, such as estrone (B1671321). nih.govresearchgate.net The steroid component is intended to act as a vehicle, facilitating the transport of the cytotoxic agent across the cell membrane and potentially targeting it to the cell nucleus. nih.gov

Preparation of the Steroidal Dienophile : The synthesis begins with the modification of estrone to create a suitable diene for the cycloaddition reaction. This involves the formation of a secoestrone, followed by reduction, iodoetherification, and elimination to yield steroidal exocyclic enol ethers. researchgate.net

Hetero-Diels-Alder Reaction : The steroidal enol ether is then reacted with ethyl O-benzoyldiformylacetate in a hetero-Diels-Alder cycloaddition. This reaction constructs the spiroacetal core of the hybrid molecule, often yielding a mixture of diastereomers. researchgate.net

Reduction and Hydrogenation : The major diastereomers from the cycloaddition are then subjected to reduction, for example with diisobutylaluminium hydride (DIBAH), followed by hydrogenation. These final steps yield the this compound-estrone hybrid molecules. researchgate.net

This synthetic approach has successfully produced novel hybrid natural products that merge the structural features of both estrone and this compound. researchgate.net Preliminary biological evaluation of some of these hybrids has indicated notable cytotoxic activity. acs.org

Synthetic Modification Strategies for Structure-Activity Relationship Elucidation

Based on the available literature, there is limited specific information on the systematic synthetic modification of this compound for the purpose of elucidating its structure-activity relationship (SAR). While the biological activities of naturally occurring Talaromycins, such as Talaromycin A and B, have been investigated, detailed studies involving the synthesis of a range of analogs with specific structural changes to map out the pharmacophore are not extensively reported. nih.govresearchgate.net Research on other secondary metabolites from the Talaromyces genus has shown a wide array of biological activities, but specific SAR studies on this compound derivatives appear to be a less explored area. nih.gov

In Vitro Inhibitory Activities

Studies have evaluated the capacity of this compound to inhibit key enzymes involved in neurological and cellular signaling pathways.

Weak Inhibition of Monoamine Oxidase (MAO)

This compound, along with Talaromycin A, has been tested for its inhibitory activity against monoamine oxidase (MAO). These compounds demonstrated only weak inhibitory effects on MAO researchgate.netnih.govresearchgate.net.

Weak Inhibition of Acetylcholinesterase (AChE)

In vitro assays have shown that this compound exhibits weak inhibition of acetylcholinesterase (AChE) researchgate.netnih.govresearchgate.net. For comparative purposes, Talaromycin A was found to have an IC50 value of 12.63 µM for AChE inhibition researchgate.net.

Weak Inhibition of Phosphoinositide 3-Kinase (PI3K)

Research indicates that this compound, similar to Talaromycin A, displays weak inhibitory activity against phosphoinositide 3-kinase (PI3K) researchgate.netnih.govresearchgate.net.

Moderate Inhibition of Phosphodiesterase 1 (PDE1) by Talaromycin A (for comparative studies)

In studies designed for comparative analysis, Talaromycin A demonstrated moderate inhibitory activity against phosphodiesterase 1 (PDE1). Specifically, Talaromycin A achieved an inhibitory rate of 58.35% at a concentration of 271.6 μM researchgate.netdoi.org.

Cytotoxicity Against Cancer Cell Lines (in vitro studies)

The cytotoxic potential of this compound has been explored in the context of cancer research.

Assessment of Cytotoxic Effects on Specific Human Cancer Cell Lines (e.g., K562, HL-60, HeLa, BGC-823)

This compound has been investigated for its cytotoxic effects on various human cancer cell lines. In one study, a hybrid natural product synthesized by combining estrone with this compound demonstrated strong cytotoxic activity against human cancer cells in in vitro tests researchgate.net. While specific IC50 values for this compound alone against cell lines such as K562, HL-60, HeLa, and BGC-823 were not explicitly detailed in the reviewed literature for this compound itself, its role in a hybrid with significant cytotoxic effects highlights its potential in this area researchgate.net.

This compound: Exploring its Biological Activities and Molecular Mechanisms

This compound, a secondary metabolite produced by fungi of the genus Talaromyces, has garnered scientific interest due to its diverse biological activities. Research into its mechanisms of action and the potential of its derivatives highlights its significance in the exploration of novel therapeutic agents.

Biological Activities and Molecular Mechanisms of Talaromycin B

Specific Mechanisms of Action

While specific details regarding Talaromycin B's direct interaction with outward potassium fluxes are not extensively documented in the provided literature, the broader scientific context indicates that modulation of ion channels and cellular ion homeostasis is a recognized mechanism employed by various antimicrobial natural products researchgate.netmdpi.comthno.org. Ion channels are critical for maintaining cellular functions, and their dysregulation can profoundly impact cell viability. Studies on other natural products and cellular processes reveal that compounds can interfere with ion transport, affecting membrane potential and intracellular signaling pathways, ultimately leading to cell death or altered cellular behavior researchgate.netthno.orglestudium-ias.com. Further research would be required to elucidate any specific role this compound may play in modulating potassium fluxes or other ion transport mechanisms at the cellular level.

The conjugation of this compound with other biologically active molecules has been explored to enhance its therapeutic potential, particularly concerning cytotoxic activity. The synthesis of This compound-Estrone conjugates has been a notable area of investigation researchgate.netnih.gov. These hybrid molecules combine the structural features of this compound with the steroid estrone (B1671321), which is known for its ability to penetrate cell membranes and interact with cellular nuclei researchgate.net. In vitro studies have demonstrated that these this compound-Estrone conjugates exhibit significant cytotoxic activity against various human cancer cell lines researchgate.netdntb.gov.ua. This approach leverages the distinct properties of both parent molecules to create novel compounds with potentially improved or synergistic effects.

Table 1: this compound-Estrone Conjugates and Cytotoxic Activity

| Hybrid Compound Type | Parent Molecules | Reported Activity | Reference |

| This compound-Estrone conjugate | This compound, Estrone | Strong cytotoxic activity against human cancer cells | researchgate.net, dntb.gov.ua, nih.gov |

Beyond its potential cytotoxic effects and the mechanisms explored above, this compound and other metabolites from Talaromyces species exhibit a range of other biological activities, notably including antimicrobial and bacteriostatic effects.

Antimicrobial and Bacteriostatic Effects: Talaromyces species are recognized for producing secondary metabolites with diverse bioactivities, including bacteriostatic and antimicrobial properties nih.govnih.gov. Pigments produced by Talaromyces strains have demonstrated activity against a spectrum of bacteria, such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa rsdjournal.org. Specifically, compounds isolated from Talaromyces species, including talaromycins A and B, have been identified as antimicrobial metabolites nih.gov. Studies on Talaromyces wortmannii have highlighted its significant antimicrobial activity , particularly against bacteria like Propionibacterium acnes and Staphylococcus epidermidis plos.org. Furthermore, various polyketides isolated from Talaromyces species have shown broad-spectrum antibiotic effects , with some compounds exhibiting potent inhibitory activity against bacteria like E. coli at low minimum inhibitory concentrations (MIC) mdpi.com.

Structure Activity Relationship Sar Studies of Talaromycin B and Its Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of Talaromycin B is intrinsically linked to its unique chemical architecture. The core structure is characterized by a spiroketal system, a common motif in many biologically active natural products. rsc.org The spiroketal moiety often plays a critical role in defining the three-dimensional shape of the molecule, which is essential for its interaction with biological targets.

Additionally, the presence and orientation of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are presumed to be significant contributors to the bioactivity of this compound. In analogous polyketide natural products isolated from Talaromyces species, the number and position of hydroxyl groups have been shown to be crucial for their biological effects. nih.govmdpi.com For instance, the modification or removal of these polar groups can lead to a significant reduction or complete loss of activity, suggesting their involvement in hydrogen bonding interactions with target proteins or enzymes. nih.gov

Table 1: Key Structural Features of this compound and Their Hypothesized Importance

| Structural Motif | Hypothesized Contribution to Biological Activity |

| Spiroketal Core | Dictates the overall three-dimensional conformation, crucial for receptor binding. rsc.org |

| Hydroxyl Groups | Participate in hydrogen bonding with biological targets, contributing to binding affinity. nih.gov |

| Hydroxymethyl Group | May be involved in key interactions with target molecules and influence solubility. |

| Ethyl Group | Could contribute to hydrophobic interactions within the binding pocket of a target. |

Correlating Stereochemistry with Observed Bioactivities

This compound is a chiral molecule with multiple stereocenters, meaning it can exist in various stereoisomeric forms. The specific spatial arrangement of atoms is critical in determining the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. researchgate.net

While specific studies comparing the bioactivities of different stereoisomers of this compound are limited, it is a well-established principle in medicinal chemistry that only one enantiomer or diastereomer of a chiral drug is often responsible for the desired therapeutic effect. The other isomers may be less active or even contribute to undesirable side effects. The synthesis of racemic this compound has been reported, which would contain a mixture of stereoisomers. rsc.org However, for a precise understanding of SAR, the synthesis and biological evaluation of individual, stereochemically pure isomers would be necessary.

Systematic Chemical Modifications and their Impact on Target Interaction

Systematic chemical modification is a cornerstone of SAR studies, providing direct evidence of the role of different functional groups. For this compound, several positions are amenable to modification to probe their influence on biological activity.

Modification of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups would alter their hydrogen bonding capacity and polarity. Such changes can significantly impact the molecule's interaction with its biological target and its pharmacokinetic properties.

Modification of the Ethyl Group: Altering the length of the alkyl chain could provide insights into the nature of the binding pocket. researchgate.net Increasing or decreasing the chain length, or introducing branching, would modulate the hydrophobic interactions.

Modification of the Spiroketal System: Alterations to the spiroketal ring system would be synthetically challenging but could reveal the importance of this core structure for maintaining the bioactive conformation.

Currently, there is a lack of published research detailing the systematic synthesis and biological evaluation of a wide range of this compound analogs. Such studies would be invaluable in constructing a comprehensive SAR profile.

Computational and Modeling Approaches in SAR Analysis

In the absence of extensive experimental data, computational and modeling techniques can provide valuable predictive insights into the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netplos.org For this compound, a QSAR model could be developed once a dataset of analogs with corresponding bioactivity data becomes available. This would help in predicting the activity of novel, unsynthesized derivatives.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies could be employed to predict the binding mode and affinity of this compound and its analogs. koreascience.kramazonaws.com This would allow for the visualization of key interactions and guide the design of new compounds with improved binding characteristics.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. biointerfaceresearch.comresearchgate.netresearchgate.net A pharmacophore model for this compound could be generated based on its structure and used to screen virtual libraries for new potential lead compounds.

As of now, specific computational SAR analyses for this compound have not been reported in the literature.

SAR Insights from Hybrid Compound Development (e.g., Estrone-Talaromycin B)

A significant development in the study of this compound has been the synthesis of hybrid molecules, particularly the Estrone-Talaromycin B conjugate. nih.govnih.gov These hybrids are designed to combine the structural features of two different bioactive molecules to create a new chemical entity with potentially enhanced or novel biological activities.

The synthesis of an Estrone-Talaromycin B hybrid has been reported to exhibit notable cytotoxic activity. nih.gov This finding suggests that the this compound scaffold can be successfully coupled with other molecules to generate potent compounds. The estrone (B1671321) moiety may act as a targeting group, facilitating the delivery of the cytotoxic this compound portion to specific cells or tissues.

Further investigation into a series of such hybrids, with variations in the linker and the attachment points on both the estrone and this compound moieties, would be necessary to derive detailed SAR insights. For instance, understanding how the linkage affects the conformation of the this compound spiroketal and the presentation of its key functional groups would be crucial for optimizing the cytotoxic activity of these conjugates.

Analytical Methodologies for Talaromycin B in Research Contexts

Quantitative Determination Methods in Biological and Culture Samples

The accurate quantification of Talaromycin B in biological samples (e.g., fermentation broths, cell culture supernatants) is essential for pharmacokinetic studies, metabolic profiling, and process optimization. Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are the primary techniques employed for such analyses due to their high sensitivity, specificity, and ability to handle complex matrices. These methods allow for the detection and quantification of this compound even at low concentrations, minimizing interference from other sample components researchgate.netri.sewikipedia.orgresearchgate.netnih.govrsc.org.

LC-MS/MS systems, typically utilizing electrospray ionization (ESI) and tandem mass analyzers (e.g., triple quadrupoles), enable selective detection through multiple reaction monitoring (MRM). This approach provides a high degree of specificity, crucial for distinguishing this compound from structurally similar compounds or matrix-related signals wikipedia.orgnih.goveag.com. For instance, quantitative analysis of metabolites in cell culture media often relies on LC-MS/MS libraries that cover a wide range of compounds, demonstrating its utility in monitoring fungal metabolite production waters.comsciex.com.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating this compound from complex mixtures and assessing its purity. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of natural products like this compound chromtech.compatsnap.commoravek.com. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing non-polar stationary phases (e.g., C18 bonded silica) and polar mobile phases. Separation is achieved based on the differential hydrophobic interactions between this compound and the stationary phase chromtech.comionsource.comwikipedia.org.

HPLC methods are developed by optimizing parameters such as column type, mobile phase composition (including organic modifiers and buffers), flow rate, and temperature to achieve adequate resolution and peak shape chromtech.comijarsct.co.in. Detection is typically performed using UV-Vis detectors, often employing a photodiode array (PDA) detector to acquire spectral information across the entire UV-Vis range, which aids in peak purity assessment moravek.comsepscience.com. HPLC is instrumental in monitoring purification steps and confirming the purity of isolated this compound fractions patsnap.commoravek.com.

Ultra Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. This is achieved through the use of columns packed with smaller particle sizes (typically < 2 µm) and higher operating pressures (up to 1030 bar) researchgate.netwaters.com. UPLC enables faster analysis times, improved peak shapes, and increased throughput, making it valuable for both analytical and preparative applications researchgate.netwaters.comchromatographyonline.comhplc.eu.

UPLC methods for this compound or related compounds would follow similar principles to HPLC, focusing on optimizing mobile phase composition and gradient profiles. The higher efficiency of UPLC columns can lead to better separation of closely related impurities or isomers, thereby improving purity assessment researchgate.netwaters.com. Furthermore, UPLC can serve as a rapid method development tool, with separations transferable to preparative scales by using columns with similar stationary phase chemistry but larger particle sizes chromatographyonline.com.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, provide a powerful platform for the comprehensive analysis of this compound. These techniques combine the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry wikipedia.orgnih.govrsc.orgeag.com.

LC-MS/MS offers significant advantages for natural product analysis:

Identification: Mass spectrometry provides molecular weight information and fragmentation patterns (MS/MS), which are critical for confirming the identity of this compound and elucidating its structure, especially when combined with NMR data researchgate.nettandfonline.comresearchgate.net.

Quantification: As discussed in section 8.1, LC-MS/MS is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices researchgate.netri.senih.gov.

Purity Assessment: LC-MS can provide more definitive peak purity assessment than UV detection alone by confirming the mass of eluting components, thus identifying co-eluting impurities that might share similar UV spectra sepscience.com.

Metabolite Profiling: In studies involving fungal cultures or biological systems, LC-MS/MS is used for comprehensive profiling to identify and quantify various metabolites, including this compound cabidigitallibrary.orgresearcherslinks.com.

The synergy between chromatography and mass spectrometry allows for the analysis of compounds that may lack UV chromophores or are present at very low concentrations wikipedia.orgeag.com.

Method Validation and Quality Control in Natural Product Research

Ensuring the reliability and accuracy of analytical data for this compound necessitates rigorous method validation and adherence to quality control (QC) principles. Method validation, as outlined by guidelines such as ICH Q2(R1) fda.gov, typically involves assessing parameters like:

Specificity: The ability to unequivocally assess the analyte in the presence of other components cmbr-journal.comacgpubs.org.

Linearity: The ability to obtain test results directly proportional to the concentration of the analyte within a given range researchgate.netdiva-portal.org.

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found demarcheiso17025.com.

Precision: The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions cmbr-journal.comdemarcheiso17025.com. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value demarcheiso17025.comscribd.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy demarcheiso17025.comscribd.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters demarcheiso17025.comscribd.com.

The application of Analytical Quality by Design (AQbD) principles further enhances method development by emphasizing a systematic, science- and risk-based approach to understanding and controlling method performance throughout its lifecycle americanpharmaceuticalreview.comich.org. Quality control measures, such as system suitability tests, are implemented to ensure the analytical system is performing adequately before sample analysis americanpharmaceuticalreview.comusp.org.

Challenges in this compound Analytical Method Development

Developing analytical methods for natural products like this compound can present several challenges:

Sample Complexity and Matrix Effects: Biological and culture samples often contain a multitude of compounds that can interfere with the analysis of this compound, requiring extensive sample preparation and highly selective detection methods researchgate.netri.seijarsct.co.inresearchgate.net.

Analyte Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light), necessitating careful handling and optimized analytical conditions to prevent analyte loss scribd.comresearchgate.net.

Sensitivity and Selectivity: Achieving sufficient sensitivity to detect low concentrations of this compound, especially in biological fluids, while maintaining high selectivity to avoid false positives or negatives, is a common challenge ri.secmbr-journal.comresearchgate.net.

Method Transfer and Robustness: Transferring analytical methods between laboratories or ensuring their robustness for routine use can be difficult if the original development did not adequately consider all critical parameters or potential variations ijarsct.co.inrssl.com.

Reference Standards: Availability of well-characterized reference standards for this compound is crucial for accurate quantification and validation, but can sometimes be a limiting factor in early research stages.

Addressing these challenges often requires a combination of advanced analytical instrumentation, meticulous method development, and thorough validation protocols ijarsct.co.incmbr-journal.comscribd.comresearchgate.net.

Ecological and Biotechnological Research Perspectives for Talaromycin B

Role of Talaromyces Species in Microbial Ecology

Talaromyces species are widely distributed and ecologically versatile, inhabiting terrestrial, aquatic, and atmospheric environments researchgate.netpeerj.comnih.govnih.gov. They are frequently isolated from soils, where they contribute to the decomposition of complex organic materials like cellulose, protein, and keratin (B1170402) ontosight.airesearchgate.netmaxapress.comnih.govresearchgate.netccsenet.orgelsevier.es. Their metabolic capabilities, including the production of enzymes like cellulase, keratinase, and protease, highlight their importance in breaking down recalcitrant substrates and participating in nutrient cycling elsevier.es. Some species are also known for their ability to solubilize phosphates and produce indole-3-acetic acid (IAA), indicating a role in plant nutrition and growth promotion ontosight.ainih.govaloki.hunih.gov. Furthermore, Talaromyces species have been identified as antagonists to various plant pathogenic fungi, suggesting their potential in biological control strategies frontiersin.orgresearchgate.netresearchgate.net. Their adaptability is further evidenced by their isolation from diverse niches such as indoor air, dust, clinical samples, plants, seeds, leaf litter, honey, pollen, and stingless bee nests researchgate.netresearchgate.net.

Potential Ecological Functions of Talaromycin B within Host-Endophyte Interactions

While specific ecological functions of this compound within host-endophyte interactions are not extensively detailed in the provided search results, the genus Talaromyces is frequently associated with plants as endophytes unina.itscielo.brresearchgate.netnih.govresearchgate.netbooks-nasu.org.uamdpi.com. Endophytic fungi, by definition, colonize plant tissues asymptomatically and can provide benefits to their host plants, such as protection against pathogens and pests, promotion of growth, and enhanced tolerance to abiotic stresses like drought and salinity unina.itscielo.brresearchgate.netresearchgate.netekb.eg. These benefits are often mediated by the production of secondary metabolites unina.itscielo.brresearchgate.netresearchgate.netekb.eg. Given that this compound is a secondary metabolite produced by some Talaromyces species, it is plausible that it could contribute to these endophytic functions, potentially acting as a defense compound against herbivores, pathogens, or other competing microorganisms within the plant microenvironment. Research on Talaromyces pinophilus has shown its potential as an endophytic fungus producing bioactive compounds that may protect the host plant unina.it. Similarly, Talaromyces wortmannii has been found to produce cyclic peptides, talaromycins A and B, from an endophytic association with Aloe vera researchgate.netbooks-nasu.org.uamdpi.com. Talaromyces aurantiacus has also been reported to yield Talaromycin A and B books-nasu.org.uatandfonline.com. The broader role of Talaromyces species as insect associates, potentially producing anti-insectan compounds, also hints at the ecological significance of their secondary metabolites in mediating interactions with other organisms mdpi.comresearchgate.net.

Biotechnological Production Optimization of this compound

Optimization of Talaromyces species for the production of secondary metabolites, including compounds like this compound, is a key area for biotechnological application. Studies have explored various methods to enhance yields and improve production processes. For instance, research into the production of polyketide colorants by Talaromyces amestolkiae has investigated the effects of different impeller types and aeration modes in bioreactors to maximize output and reproducibility unesp.bracs.orgacs.org. This suggests that optimizing fermentation conditions, such as media composition, temperature, pH, aeration, and agitation, is crucial for maximizing the production of target metabolites. Furthermore, co-culturing of different fungal species, such as Talaromyces aculeatus and Penicillium variabile, has been shown to induce the production of novel secondary metabolites that were not produced by the individual fungi when cultured alone acs.org. This highlights the potential of synergistic cultivation approaches for enhancing the discovery and production of valuable compounds.

Biosynthetic Engineering Approaches for Novel this compound Analogs

The elucidation and manipulation of biosynthetic pathways offer promising avenues for generating novel analogs of this compound. The identification of gene clusters responsible for the production of secondary metabolites in Talaromyces species is a critical step in this process. For example, the use of CRISPR-Cas9 genome editing has enabled the identification of genes responsible for the production of polyketide-nonribosomal peptide hybrid products in Talaromyces atroroseus, linking specific genes to metabolite origins plos.org. This technology opens the door for reverse genetic engineering to understand and modify biosynthetic pathways. The availability of tailoring systems, as mentioned in the context of reveromycin A, also presents opportunities for engineering nonnatural biosynthetic pathways to yield novel pharmacologically active analogs with similar pharmacophores researchgate.net. Understanding the biosynthetic pathways of Talaromyces species, which often involve complex enzymes like polyketide synthases (PKS) and nonribosomal peptide synthases (NRPS), is essential for targeted engineering efforts mdpi.com.

Sustainable Resource Management and Bioprospecting of Talaromyces Strains

Bioprospecting for Talaromyces strains with desirable traits, such as the production of specific secondary metabolites or tolerance to environmental conditions, is an ongoing effort. Talaromyces species are found in diverse environments, including soils, marine habitats, and associated with plants, making them rich targets for discovery researchgate.netpeerj.comnih.govmaxapress.comnih.govresearchgate.netnih.govnih.govmdpi.com. Sustainable resource management involves the careful collection, cultivation, and preservation of these fungal strains. Research into the diversity of Talaromyces in various ecosystems, such as sugarcane soils ccsenet.org and wetlands maxapress.com, contributes to understanding their distribution and potential applications. For example, studies have identified Talaromyces strains with plant-growth-promoting traits, including phosphate (B84403) solubilization and IAA production, suggesting their utility as biofertilizers for sustainable agriculture ontosight.ainih.govaloki.hunih.gov. Furthermore, the discovery of cadmium-tolerant Talaromyces santanderensis highlights the potential of these fungi in bioremediation and heavy metal mitigation mdpi.com. The exploration of marine-derived Talaromyces strains has revealed a significant number of new secondary metabolites, underscoring the importance of investigating diverse ecological niches for novel compounds nih.govnih.govmdpi.com.

Future Research Directions for Talaromycin B

Advanced Mechanistic Elucidation of Biological Activities

While Talaromycin B has been screened for certain biological activities, the findings have indicated only weak inhibitory effects against monoamine oxidase, acetylcholinesterase, and PI3K tandfonline.comresearchgate.netresearchgate.netnih.gov. This suggests that its inherent biological profile may be subtle or context-dependent, or that its primary value lies in structural inspiration or as a component in more complex molecular architectures. Future research should prioritize a comprehensive exploration of its biological mechanisms.

Target Identification: Advanced screening methodologies are needed to identify specific cellular targets and molecular pathways with which this compound interacts. This could involve high-throughput screening against diverse biological targets, proteomic approaches to identify binding partners, and cellular assays to map its effects on signaling cascades.

Structure-Activity Relationship (SAR) Studies: Given the limited activity of the parent compound, the synthesis of this compound analogs is critical. Investigating how structural modifications influence biological activity will be key to identifying pharmacologically relevant features. For instance, hybrid molecules incorporating this compound fragments have demonstrated enhanced cytotoxic activity against human cancer cells researchgate.netfrontiersin.orgnih.gov, highlighting the potential for derivatization.

Investigating Synergistic Effects: Research could explore whether this compound exhibits synergistic effects when combined with other known bioactive compounds or therapeutic agents. This could reveal new therapeutic strategies where this compound acts as an enhancer or modulator of other drugs.

Table 1: Known Biological Activities of this compound and Related Compounds

| Compound Name | Biological Activity Tested | Findings |

| This compound | Monoamine oxidase inhibition | Weak activity tandfonline.comresearchgate.netresearchgate.netnih.gov |

| This compound | Acetylcholinesterase inhibition | Weak activity tandfonline.comresearchgate.netresearchgate.netnih.gov |

| This compound | PI3K inhibitory activity | Weak activity tandfonline.comresearchgate.netresearchgate.netnih.gov |

| Talaromycin A | PI3Kα inhibitory activity | IC50 value of 10.3 μg/mL researchgate.net |

| Talaromycin A & B (as hybrids with estrone) | Cytotoxic activity against human cancer cells | Strong activity researchgate.net |

| Talaromycin A & Clearanol A | Selective cytotoxicity against MDA-MB-231 cells | Mentioned nih.govfrontiersin.org |

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of this compound within Talaromyces aurantiacus remains largely uncharacterized. Understanding the genetic and enzymatic machinery responsible for its production is a crucial area for future research.

Gene Cluster Identification and Characterization: The first step involves identifying and sequencing the gene cluster responsible for this compound biosynthesis. This would likely involve genomic sequencing of Talaromyces aurantiacus and bioinformatic analysis to locate putative polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters, along with tailoring enzymes.

Enzyme Function Elucidation: Once candidate genes are identified, detailed characterization of the encoded enzymes is necessary. This includes determining the substrate specificities, catalytic mechanisms, and structural features of enzymes involved in forming the spiroketal core and its associated functional groups. Techniques such as heterologous expression, in vitro enzyme assays, and site-directed mutagenesis will be invaluable.

Metabolic Engineering and Pathway Optimization: Insights into the biosynthetic pathway could pave the way for metabolic engineering strategies. This would involve manipulating the identified genes or regulatory elements to enhance this compound production yields, or to generate novel analogs by altering enzymatic steps. Exploring different culture conditions and media compositions to optimize this compound biosynthesis is also a key direction.

Development of Novel Synthetic Routes for Complex Analogs

The intricate spiroketal structure of this compound presents significant synthetic challenges, prompting the development of several total synthesis strategies rsc.orgcapes.gov.brrsc.orgacs.orgnih.govresearchgate.netacs.orgacs.org. Future synthetic efforts should focus on improving efficiency, scalability, and stereocontrol, as well as enabling the creation of diverse analogs.

Efficient and Scalable Synthesis: Developing more convergent, atom-economical, and stereoselective synthetic routes is essential for producing sufficient quantities of this compound for extensive biological testing and for potential therapeutic development. This includes exploring novel catalytic methods and protecting group strategies.

Combinatorial Synthesis of Analogs: To facilitate SAR studies, research should focus on developing robust methods for combinatorial synthesis. This would allow for the rapid generation of libraries of this compound derivatives with systematic variations in different parts of the molecule, enabling the identification of key structural elements responsible for biological activity.

Biomimetic Synthesis: Investigating biomimetic approaches that mirror proposed biosynthetic pathways could lead to innovative and potentially more efficient synthetic strategies, bridging the gap between natural biosynthesis and chemical synthesis.

Interdisciplinary Research Integrating Omics Technologies

The integration of omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful, multi-faceted approach to understanding this compound. Such interdisciplinary efforts are crucial for a holistic view of its production and biological role.

Genomic and Transcriptomic Analysis: Sequencing the genome of Talaromyces aurantiacus will provide the blueprint for all its metabolic capabilities, including the biosynthesis of this compound. Transcriptomic studies under various conditions (e.g., different growth phases, nutrient availability, host interactions if applicable) can reveal which genes are actively involved in this compound production, identifying key regulatory networks.

Proteomic and Metabolomic Profiling: Proteomic analysis can identify the enzymes and proteins actively participating in this compound synthesis and metabolism. Metabolomic profiling will provide a comprehensive overview of all small molecules produced by the fungus, potentially uncovering novel this compound-related compounds, intermediates, or byproducts that might offer new biological insights.

Systems Biology Approach: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can build sophisticated models of the fungal cellular machinery. This systems biology approach can help predict how environmental changes or genetic modifications might affect this compound production and understand its role within the fungal ecosystem.

Comparative Studies with Related Spiroketal Natural Products

This compound belongs to the broader class of spiroketal natural products, many of which exhibit significant biological activities researchgate.net. Comparative studies with these related compounds can provide valuable context and highlight unique features of this compound.

Structure-Activity Relationship Benchmarking: Comparing the biological activities of this compound with other spiroketals, such as reveromycin or cephalostatins, can help identify conserved structural motifs responsible for specific bioactivities and pinpoint structural elements unique to this compound that might confer novel properties.

Biosynthetic Pathway Comparisons: Investigating the biosynthetic pathways of this compound alongside those of other spiroketals from Talaromyces and related genera can reveal conserved enzymatic mechanisms or novel evolutionary adaptations in spiroketal formation. This comparative genomics approach can shed light on the diversity of spiroketal biosynthesis.

Chemodiversity Exploration: Understanding the chemical diversity within the Talaromyces genus, which produces a wide array of metabolites including Talaromycins, Talaromyolides, and Talaronins nih.govfrontiersin.orgnih.govnih.govmdpi.com, is important. Comparative studies can help classify this compound within this chemodiverse landscape and identify trends in structural evolution and bioactivity.

Q & A

Q. How is Talaromycin B structurally characterized, and what analytical techniques are essential for its identification?

this compound's structure is determined using a combination of infrared spectroscopy (IR) , high-resolution mass spectrometry (HRMS) , 1D/2D nuclear magnetic resonance (NMR) (e.g., HMBC, COSY, NOESY), and electronic circular dichroism (ECD) spectroscopy. For example, the absolute configuration of its stereocenters is resolved by comparing experimental and computed ECD spectra . Key NMR data (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C chemical shifts) are cross-validated against reference libraries to confirm assignments (Table S1 in supplemental materials) .

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from the endophytic fungus Talaromyces aurantiacus via solid-phase extraction and chromatographic purification (e.g., silica gel column chromatography, HPLC). Large-scale fermentation of fungal strains (e.g., SAK-9 and SAK-12) is used to obtain sufficient yields for bioactivity testing . Metabolite profiling via UPLC-MS and database comparisons (e.g., Metlin) can confirm its presence in complex extracts .

Q. What initial bioactivity screening assays are recommended for this compound?

Standard assays include enzyme inhibition tests (e.g., acetylcholinesterase, monoamine oxidase, PI3K) and cytotoxicity assays (e.g., against cancer cell lines). Weak inhibition (IC50 > 50 µM) in enzyme assays may prompt further investigation into alternative mechanisms, such as ion channel modulation (e.g., potassium channel blocking) . Data should be reported as IC50 values or inhibition rates with appropriate controls (Table S2 in supplemental materials) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound's reported bioactivity (e.g., weak enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from assay specificity or off-target effects . For example, cytotoxicity observed in in vitro models (e.g., cancer cell lines) might stem from potassium channel blockade rather than direct enzyme inhibition . To address this, use mechanistic studies (e.g., patch-clamp electrophysiology for ion channels) and multi-omics approaches (transcriptomics/proteomics) to identify novel targets . Statistical frameworks like LASSO regression can prioritize variables in high-dimensional datasets .

Q. What experimental designs optimize this compound biosynthesis in fungal cultures?

Key parameters include culture medium composition (carbon/nitrogen sources), fermentation conditions (pH, temperature), and elicitors (e.g., epigenetic modifiers). Use response surface methodology (RSM) or design of experiments (DoE) to systematically vary factors and maximize yield . Metabolite production can be monitored via UPLC-MS and compared against reference standards .

Q. How can researchers validate this compound's in vivo efficacy and pharmacokinetics?

Employ rodent models to assess bioavailability, toxicity, and target engagement. For pharmacokinetic studies, use LC-MS/MS to quantify plasma/tissue concentrations over time. Address ethical considerations (e.g., 3Rs principles) and validate models using positive controls (e.g., known cytotoxic agents) .

Q. What computational tools are suitable for predicting this compound's bioactivity and structural modifications?

Molecular docking (e.g., AutoDock Vina) can predict binding to targets like potassium channels or enzymes. Density functional theory (DFT) calculations aid in interpreting ECD spectra for stereochemical assignments . For structure-activity relationship (SAR) studies, combine QSAR models with synthetic modifications (e.g., hydroxylation, glycosylation) .

Methodological Guidance

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For conflicting results, apply triangulation by cross-referencing biochemical, cellular, and computational data .

- Statistical Analysis : Collaborate with statisticians to select appropriate tests (e.g., ANOVA for dose-response curves, survival analysis for in vivo studies) .

- Reproducibility : Document experimental protocols in detail (e.g., NMR acquisition parameters, fungal strain identifiers) per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.